molecular formula C17H23N3OS B258426 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

货号 B258426
分子量: 317.5 g/mol
InChI 键: QEINNMGCDARSLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide, also known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用机制

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide inhibits BTK by binding to the enzyme's active site, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling, which is critical for B-cell survival and proliferation. Inhibition of BTK also leads to the disruption of the tumor microenvironment, which can promote the growth and survival of malignant B cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been shown to have other biochemical and physiological effects. For example, 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various autoimmune and inflammatory diseases.

实验室实验的优点和局限性

One of the advantages of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has also been shown to have good pharmacokinetic properties, including oral bioavailability and a long half-life. However, one limitation of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide is its relatively low solubility, which can make formulation and dosing challenging.

未来方向

There are several future directions for the development and application of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide. One area of interest is the combination of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide with other agents, such as immune checkpoint inhibitors or other targeted therapies, to enhance its anti-tumor activity and overcome resistance. Another area of interest is the exploration of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide in other B-cell malignancies, such as follicular lymphoma (FL) and marginal zone lymphoma (MZL). Finally, the potential use of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide in autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, is also an area of active research.

合成方法

The synthesis of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide involves several steps, including the preparation of the key intermediate 2,4,6-trimethylthieno[2,3-b]pyridine-3-carboxylic acid, which is then coupled with piperidine and N-(tert-butoxycarbonyl)glycine to form the final product. The synthesis of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been described in detail in several scientific publications.

科学研究应用

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity both in vitro and in vivo. In addition to CLL and MCL, 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has also shown activity against other B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and Waldenström macroglobulinemia (WM).

属性

产品名称

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

分子式

C17H23N3OS

分子量

317.5 g/mol

IUPAC 名称

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

InChI

InChI=1S/C17H23N3OS/c1-11-9-12(2)18-17-15(11)16(13(3)22-17)19-14(21)10-20-7-5-4-6-8-20/h9H,4-8,10H2,1-3H3,(H,19,21)

InChI 键

QEINNMGCDARSLY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(S2)C)NC(=O)CN3CCCCC3)C

规范 SMILES

CC1=CC(=NC2=C1C(=C(S2)C)NC(=O)CN3CCCCC3)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。